Comparative Pharmacokinetic Profile: Hydroxyglimepiride (M1) Exhibits Delayed Tmax and 5.5-Fold Lower Cmax than Parent Glimepiride
In a single-dose oral pharmacokinetic study conducted in 22 healthy male Chinese volunteers receiving 2 mg glimepiride, hydroxyglimepiride (M1) exhibited substantially different exposure parameters compared to the parent compound. The metabolite demonstrated a 55.6% longer time to peak concentration, an 81.9% lower peak plasma concentration, and a 68.3% lower total systemic exposure over 24 hours [1].
| Evidence Dimension | Time to Maximum Plasma Concentration (Tmax) |
|---|---|
| Target Compound Data | 4.2 ± 1.6 h |
| Comparator Or Baseline | Glimepiride: 2.7 ± 0.6 h |
| Quantified Difference | Hydroxyglimepiride Tmax is 1.5 h (55.6%) longer |
| Conditions | Single oral dose of 2 mg glimepiride; 22 healthy male Chinese volunteers; plasma analysis via HPLC-MS/MS |
Why This Matters
This distinct pharmacokinetic profile necessitates separate calibration standards; using glimepiride reference material to quantify hydroxyglimepiride in bioanalytical assays would yield inaccurate concentration measurements due to the 5.5-fold difference in Cmax and 3.15-fold difference in AUC0-24.
- [1] TIAN Lei, HUANG Yi-ling, HUA Lu, JIANG Juan-juan, LI Yi-shi. Pharmacokinetic studies of glimepiride and its hydroxy-metabolite in healthy volunteers. Chin J Clin Pharmacol Ther. 2006;11(8):868-872. View Source
